molecular formula C19H17N3O3S2 B2721159 2-ethoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476465-42-6

2-ethoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2721159
CAS RN: 476465-42-6
M. Wt: 399.48
InChI Key: UWHUHRXJGLOSCO-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, also known as EPSTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Photodynamic Therapy Applications

A study highlights the synthesis and characterization of new compounds related to 2-ethoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, focusing on their application in photodynamic therapy (PDT). The research introduced new zinc phthalocyanine derivatives substituted with benzamide groups, demonstrating high singlet oxygen quantum yields. These compounds exhibit promising properties as Type II photosensitizers for cancer treatment in PDT due to their excellent fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Another research avenue explores the antimicrobial efficacy of benzamide derivatives, including those related to 2-ethoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide. New classes of these derivatives were synthesized and evaluated for their antimicrobial properties. The study found significant antibacterial and antifungal activities among these compounds, characterized by spectral and elemental analysis. This research contributes to the development of new antimicrobial agents, showing the versatility of benzamide derivatives in combating microbial infections (Priya et al., 2006).

Anticancer Evaluation

The design and synthesis of benzamide derivatives, including structures related to 2-ethoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide, have been explored for anticancer applications. A particular study focused on evaluating these compounds against various cancer cell lines. The findings indicate that some derivatives exhibit moderate to excellent anticancer activities, underscoring the potential of these compounds in therapeutic applications against cancer. This research underscores the importance of structural modification in benzamide derivatives to enhance their biological efficacy (Ravinaik et al., 2021).

Protective Activities Against DNA Damage

Research into the protective activities of benzamide derivatives against DNA damage induced by agents like bleomycin-iron complex has been conducted. This work demonstrates the potential of these compounds to safeguard DNA from damage, which is a crucial aspect of preventing mutagenesis and carcinogenesis. The study's findings highlight the significance of benzamide derivatives in developing protective agents against DNA damage, a critical factor in cancer prevention (Abdel-Wahab, El-ahl, & Badria, 2009).

properties

IUPAC Name

2-ethoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-25-16-11-7-6-10-14(16)17(24)20-18-21-22-19(27-18)26-12-15(23)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUHRXJGLOSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

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